4-Tert-butylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

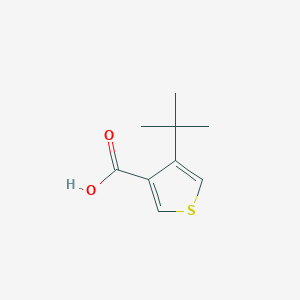

4-Tert-butylthiophene-3-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . This compound is characterized by a thiophene ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylthiophene-3-carboxylic acid can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction typically requires mild conditions and is tolerant of various functional groups.

Direct Functionalization: Another approach involves the direct functionalization of thiophene derivatives using tert-butylating agents and subsequent carboxylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Tert-butylthiophene-3-carboxylic acid has diverse applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound is used in the development of conductive polymers and other advanced materials.

Drug Development: It is investigated for its potential use in pharmaceuticals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-tert-butylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Thiophene-3-carboxylic acid: Lacks the tert-butyl group, resulting in different reactivity and properties.

4-Methylthiophene-3-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

4-Tert-butylthiophene-3-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic modulation in various chemical reactions and applications .

Biological Activity

4-Tert-butylthiophene-3-carboxylic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and neuroprotective properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxylic acid functional group. The presence of these substituents influences its solubility, reactivity, and biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, research on structurally related compounds has shown that modifications can enhance their efficacy against biofilm formation in Escherichia coli .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

| Compound | Activity Against Biofilms | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Moderate | 10 | |

| 2-amino-3-acyl-tetrahydrobenzothiophene | Strong | 5 | |

| 6-phenyl-substituted analogs | Very strong | 2 |

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can significantly modulate the antibacterial potency of thiophene derivatives.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's .

Table 2: Anti-inflammatory Effects on Cytokine Production

These findings suggest that this compound may have potential as a therapeutic agent for conditions characterized by neuroinflammation.

Neuroprotective Effects

In models of neurodegeneration, particularly those mimicking Alzheimer's disease, this compound demonstrated protective effects against Aβ-induced cytotoxicity. It was observed to reduce oxidative stress markers and improve cell viability in neuronal cultures .

Case Study: Neuroprotection in Alzheimer’s Models

A study involving scopolamine-induced Aβ aggregation showed that treatment with this compound led to a significant decrease in Aβ levels compared to untreated controls. The compound was effective in reducing β-secretase activity, which is crucial for Aβ production .

Properties

IUPAC Name |

4-tert-butylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)7-5-12-4-6(7)8(10)11/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUMUZKILMIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495814-93-1 |

Source

|

| Record name | 4-tert-butylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.